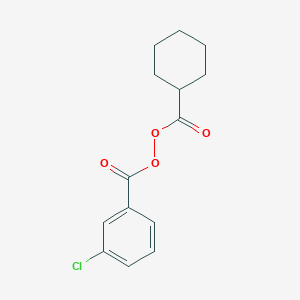
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is a diacyl peroxide compound known for its significant reactivity and utility in various chemical processes. This compound is characterized by the presence of a peroxide bond, which imparts high reactivity, making it useful in a range of synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexanecarbonyl peroxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond is highly reactive and can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced, breaking the peroxide bond and forming corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents. Reaction conditions often involve low temperatures to control the reactivity of the peroxide bond and prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. Typical products include oxidized or reduced derivatives of the starting materials, as well as substituted compounds where the chlorine atom has been replaced.
科学研究应用
Chemistry
In chemistry, this compound is used as an oxidizing agent in various synthetic processes. It is particularly useful in the epoxidation of alkenes, where it converts double bonds into epoxides.
Biology and Medicine
In biological and medical research, peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced damage and the protective effects of antioxidants.
Industry
Industrially, this compound is employed in the production of polymers and other materials where controlled oxidation is required. It is also used in the synthesis of pharmaceuticals and agrochemicals, where its reactivity is harnessed to introduce specific functional groups into target molecules .
作用机制
The mechanism of action of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is prone to homolytic cleavage, generating free radicals that initiate further reactions .
相似化合物的比较
Similar Compounds
Benzoyl peroxide: Another diacyl peroxide compound with similar reactivity, commonly used in acne treatment and polymerization reactions.
3-Chloroperoxybenzoic acid: A related compound used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile reagent in synthetic chemistry .
属性
CAS 编号 |
39651-57-5 |
|---|---|
分子式 |
C14H15ClO4 |
分子量 |
282.72 g/mol |
IUPAC 名称 |
cyclohexanecarbonyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H15ClO4/c15-12-8-4-7-11(9-12)14(17)19-18-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI 键 |
ZTYNYQDZSDHVLT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


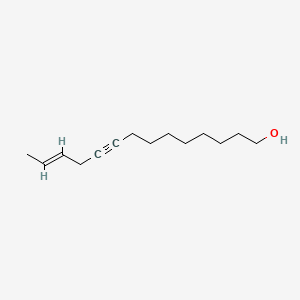

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

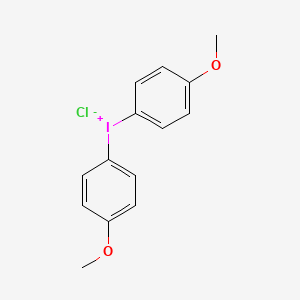
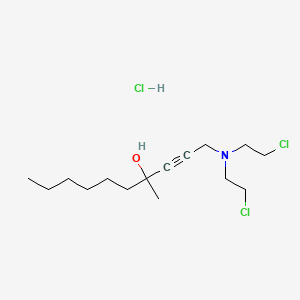

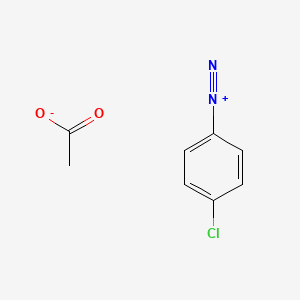
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
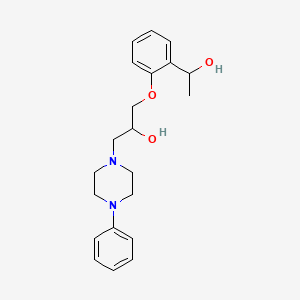
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

